1-(4-nitrobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide
Overview
Description
1-(4-nitrobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrobenzoyl group: This step involves the acylation of the piperidine ring with 4-nitrobenzoyl chloride under basic conditions.
Attachment of the phenoxyphenyl group: This can be done through nucleophilic substitution reactions using 4-phenoxyphenylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines or thiols, often in the presence of a base
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)
Major Products
Reduction: 1-(4-aminobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-nitrobenzoic acid and 4-phenoxyphenylpiperidine
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine derivatives.
Medicine: Potential use in drug development for its biological activity.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The nitrobenzoyl and phenoxyphenyl groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrobenzoyl)piperidine-4-carboxamide: Lacks the phenoxyphenyl group.
N-(4-phenoxyphenyl)piperidine-4-carboxamide: Lacks the nitrobenzoyl group.
1-(4-aminobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide: The nitro group is reduced to an amine.
Uniqueness
1-(4-nitrobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide is unique due to the presence of both the nitrobenzoyl and phenoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-nitrobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c29-24(26-20-8-12-23(13-9-20)33-22-4-2-1-3-5-22)18-14-16-27(17-15-18)25(30)19-6-10-21(11-7-19)28(31)32/h1-13,18H,14-17H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQDCSUOICNKAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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